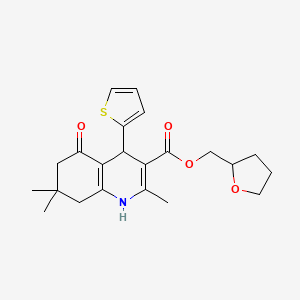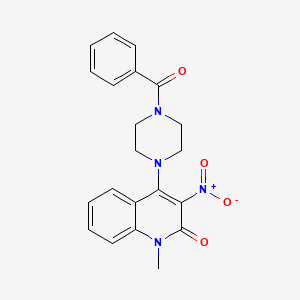
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride, also known as FDQ, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of isoquinolines and is known for its ability to interact with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride is not fully understood, but it is believed to involve the modulation of various biological targets, including enzymes and receptors. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has been shown to inhibit the activity of enzymes such as phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has also been found to interact with various receptors, including the adenosine A3 receptor and the dopamine D2 receptor, which are involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress and inflammation. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has also been found to modulate various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway, which are involved in the regulation of cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride in lab experiments is its ability to interact with various biological targets, making it a versatile compound for studying different biological processes. Additionally, 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure.
将来の方向性
There are several future directions for the research of 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its specific targets in different biological systems. Additionally, future research could focus on developing derivatives of 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride with improved pharmacological properties, such as increased potency and reduced toxicity.
Conclusion:
In conclusion, 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. Its synthesis method involves the Pictet-Spengler reaction, and it has been found to have anticancer, anti-inflammatory, and neuroprotective effects. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride interacts with various biological targets, and its future directions include further investigation of its therapeutic properties, mechanism of action, and development of derivatives with improved pharmacological properties.
合成法
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Mannich reaction, and Friedländer synthesis. The most commonly used method for synthesizing 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride is the Pictet-Spengler reaction, which involves the condensation of 2-aminobenzaldehyde with furfural in the presence of an acid catalyst. This reaction produces 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride as a hydrochloride salt, which is then purified using various chromatographic techniques.
科学的研究の応用
1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has been extensively studied for its potential therapeutic properties, particularly its anticancer, anti-inflammatory, and neuroprotective effects. Several studies have shown that 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride can inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells. 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(2-furyl)-3,4-dihydroisoquinoline hydrochloride has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-(furan-2-yl)-3,4-dihydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO.ClH/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12;/h1-6,9H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEKFYYRUVWXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Furyl)-3,4-dihydroisoquinoline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5156796.png)



![[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5156819.png)
![2-(2-methylphenyl)-5-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B5156832.png)
![2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B5156848.png)
![4-[4-(2,6-difluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5156856.png)

![3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5156883.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5156894.png)
![ethyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5156897.png)
![2-methyl-3-nitro-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5156907.png)